Morniflumate, chemically known as 2-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-pyridinecarboxylic acid morpholin-4-ylethyl ester, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. [] It is the ß-morpholinoethyl ester of Niflumic acid. [, , ] Primarily recognized for its anti-inflammatory, analgesic, and antipyretic properties, Morniflumate is frequently employed in scientific research to investigate inflammatory processes and pain management strategies. [, , , , ]
The crystal structure of Morniflumate has been determined using X-ray diffraction, revealing a triclinic crystal system with the space group P1. [] The molecule consists of a pyridine ring substituted with a carboxylate group and a trifluoromethylphenyl amino group. The carboxylate group is further esterified with a morpholinoethyl moiety. The plane of the pyridine ring is inclined at an angle of 22.65° to the phenyl ring. [] An intramolecular hydrogen bond exists between the NH group and the carbonyl oxygen of the carboxylate group, forming a pseudo-ring structure. []
Morniflumate, similar to other fenamates, exerts its anti-inflammatory action primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. [, ] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. [] By inhibiting COX activity, Morniflumate effectively reduces the production of prostaglandins, thereby alleviating inflammation and pain. [, ] Additionally, Morniflumate has been shown to modulate arachidonic acid metabolism by influencing the 5-lipoxygenase pathway, further contributing to its anti-inflammatory effects. [, ]
Inflammation Research: Morniflumate is utilized in in vitro and in vivo studies to investigate the mechanisms of inflammation and to evaluate the efficacy of anti-inflammatory agents. [, , ] Its ability to modulate both the cyclooxygenase and lipoxygenase pathways makes it a valuable tool for studying the complex interplay of inflammatory mediators. [, ]
Pain Management Research: Morniflumate's analgesic properties make it a subject of interest in pain research. [, ] Studies investigate its efficacy in managing postoperative pain, particularly in comparison to other analgesics like paracetamol and pregabalin. []
Drug Delivery Research: Research explores the complexation of Morniflumate with β-cyclodextrin to enhance its solubility and bioavailability. [] These studies contribute to developing improved drug delivery systems for Morniflumate.
Pharmacokinetic and Bioequivalence Studies: Research aims to understand the absorption, distribution, metabolism, and excretion of Morniflumate in the body. [, , ] Bioequivalence studies compare different formulations of Morniflumate to ensure therapeutic equivalence. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4